molecular formula C8H4BrNOS B1526268 2-Bromobenzo[d]thiazole-6-carbaldehyde CAS No. 1025452-30-5

2-Bromobenzo[d]thiazole-6-carbaldehyde

Cat. No. B1526268
CAS RN: 1025452-30-5
M. Wt: 242.09 g/mol
InChI Key: KRMBMPJIMPGDTB-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]thiazole-6-carbaldehyde is a chemical compound with the molecular formula C8H4BrNOS. Its molecular weight is 242.09200 . It is also known by other synonyms such as 2-bromobenzothiazole-6-carbaldehyde .


Synthesis Analysis

The synthesis of 2-Bromobenzo[d]thiazole-6-carbaldehyde has been reported in several studies . For instance, Liu et al. (2008) and Hrobarik et al. (2011) have mentioned the compound in their research .


Molecular Structure Analysis

The molecular structure of 2-Bromobenzo[d]thiazole-6-carbaldehyde consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromobenzo[d]thiazole-6-carbaldehyde are not detailed in the search results, it’s worth noting that thiazole aldehyde derivatives like this compound can undergo reactions such as the Baylis–Hillman reaction .

Scientific Research Applications

Synthesis of Benzothiazine Derivatives

“2-Bromobenzo[d]thiazole-6-carbaldehyde” can be used as a reactant in the synthesis of benzothiazine N-acylhydrazones. These derivatives have potential antinociceptive (pain-relieving) and anti-inflammatory activities, which could be valuable in pharmaceutical research and development .

Analgesic and Anti-inflammatory Activities

Compounds derived from thiazoles, such as “2-Bromobenzo[d]thiazole-6-carbaldehyde”, have shown significant analgesic and anti-inflammatory activities in biological testing. This suggests potential applications in the development of new medications for pain and inflammation management .

Antiproliferative Activity Against Tumor Cells

Thiazole derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human tumor cell lines. This indicates that “2-Bromobenzo[d]thiazole-6-carbaldehyde” could be used in cancer research, particularly in the synthesis of compounds like 2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide .

Life Science Research Solutions

The compound may find applications in various life science research protocols, including chromatography and mass spectrometry, analytical chemistry, and biopharma production. Its role could be crucial in the development of safety protocols within controlled environments and cleanroom solutions .

Synthetic Strategies in Organic Chemistry

“2-Bromobenzo[d]thiazole-6-carbaldehyde” might be involved in advanced synthetic strategies within organic chemistry. The compound could be part of reactions that follow a radical mechanism via diaryl disulfide intermediate, leading to the production of substituted 2-aryl benzothiazole derivatives .

properties

IUPAC Name

2-bromo-1,3-benzothiazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNOS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMBMPJIMPGDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzo[d]thiazole-6-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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